molecular formula C18H18N4O3S B11141596 methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11141596
M. Wt: 370.4 g/mol
InChI Key: DWWRLVABDFWYEE-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a carboxylate ester at position 2. The benzoyl amino group at position 2 is further modified with a 3,5-dimethylpyrazole moiety.

The compound’s crystallographic properties may have been analyzed using programs like SHELXL or ORTEP-III, which are standard tools for small-molecule refinement and visualization . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, could be interpreted using graph-set analysis, as described by Bernstein et al. .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[[3-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-10-8-11(2)22(21-10)14-7-5-6-13(9-14)16(23)20-18-19-15(12(3)26-18)17(24)25-4/h5-9H,1-4H3,(H,19,20,23)

InChI Key

DWWRLVABDFWYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.

    Coupling Reaction: Finally, the benzoylated pyrazole and the thiazole derivative are coupled under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced benzoyl derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate demonstrate activity against various bacterial strains. For instance, derivatives containing thiazole rings have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics such as Ciprofloxacin and Rifampicin .

Anticancer Properties

Thiazole-containing compounds have also been explored for their anticancer potential. Some studies suggest that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines. The incorporation of pyrazole moieties is believed to contribute to this activity by interacting with specific cellular targets involved in cancer progression .

Enzyme Inhibition

Compounds like this compound have been investigated for their ability to inhibit specific enzymes related to disease mechanisms. For example, certain thiazole derivatives have shown potential as inhibitors of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria .

Case Study 1: Antibacterial Activity Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on anticancer properties, a set of thiazole derivatives was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that modifications in the thiazole structure led to enhanced cytotoxic effects, suggesting that this class of compounds warrants further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hybrid heterocycles combining pyrazole, thiazole, and benzoyl groups. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate C₁₇H₁₇N₅O₃S 379.42 3,5-Dimethylpyrazole, methyl-thiazole, benzoyl amino, carboxylate ester Enzyme inhibition, ligand design
(E)-2-((2-(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate (28n) C₃₇H₃₁N₃O₇ 645.67 3,5-Dimethylpyrazole, chromone, diphenyl dioxolane, acrylate ester Anticancer agents, fluorescence probes
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C₁₄H₁₄N₄O₂S 302.35 Benzothiazole, amino-pyrazole, ethyl carboxylate Antimicrobial agents, kinase inhibitors

Key Findings:

Substituent Influence on Bioactivity: The target compound’s 3,5-dimethylpyrazole group is shared with compound 28n , a feature associated with enhanced metabolic stability and π-π stacking interactions. However, 28n incorporates a chromone moiety linked to a diphenyl dioxolane, which may confer fluorescence properties absent in the target compound. The ethyl 5-amino-pyrazole derivative lacks the benzoyl amino group but includes a benzothiazole ring, a known pharmacophore for antimicrobial activity.

Hydrogen-Bonding Networks: The carboxylate ester and benzoyl amino groups in the target compound likely form intramolecular hydrogen bonds (e.g., N–H···O or O–H···N), influencing solubility and crystal packing . In contrast, compound 28n contains a phenolic hydroxyl group (5-hydroxy chromone), enabling stronger intermolecular hydrogen bonds.

Synthetic Complexity: The ethyl 5-amino-pyrazole derivative is synthetically simpler due to fewer aromatic substituents, whereas the target compound requires multi-step coupling of benzoyl and thiazole precursors.

Biological Activity

Methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazole moiety, and a benzoyl group, contributing to its unique biological profile. Below is a summary of its chemical properties:

Property Details
Molecular Formula C17H20N4O3S
Molecular Weight 368.43 g/mol
IUPAC Name This compound
SMILES CC(=O)N(C1=C(SC(=N1)C(=O)OC)C=C(C=C1)C)C(C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures exhibited significant inhibitory effects on Mycobacterium tuberculosis (Mtb) by targeting Mur enzymes, which are essential for bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit key inflammatory pathways. Research indicates that compounds with thiazole and pyrazole structures can modulate the activity of pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This modulation can lead to reduced inflammation in various models of disease.

Anticancer Properties

The anticancer activity of this compound has also been investigated. Various studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 and A549. For instance, one study reported that a similar compound exhibited an IC50 value of 26 µM against A549 cells . The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors.

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in pain and inflammation signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes in cancer cells .

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for their antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with a pyrazole-benzoyl structure exhibited the highest activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings suggested that it significantly inhibited cell proliferation and induced apoptosis, particularly in lung cancer (A549) and breast cancer (MCF7) cell lines .

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